molecular formula C7H9NO2S B181356 2-(Methylsulfonyl)aniline CAS No. 2987-49-7

2-(Methylsulfonyl)aniline

Cat. No. B181356
Key on ui cas rn: 2987-49-7
M. Wt: 171.22 g/mol
InChI Key: AUSRSVRJOXYXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642416B2

Procedure details

2-Methylsulfonylaniline (48 g, 0.28 mole), was added portion-wise with stirring to 365 mL of water, 250 mL of conc. HCl and 60 mL of HOAc. The mixture was cooled to 50° C. and sodium nitrite (22.3 g; 0.32 mole) dissolved in 250 mL water, was added drop-wise with stirring maintaining the temperature between 0-5° C. After complete addition of sodium nitrite, the resulting solution was stirred for 30 minutes at 0-5° C. Sulfur dioxide was bubbled into 200 mL of glacial acetic acid at room temperature for 10 minutes CuCl2·2H2O (11 g; 0.06 mole) and CuCl (3.7 g; 0.037 mole) were added to the HOAc and cooled to 10° C. Sulfur dioxide was bubbled through the suspension for an additional 15 minutes and the diazotized amine was added portionwise with stirring keeping the temperature between 0-5° C. Sulfur dioxide was bubbled in continuously until the diazotized amine was added completely. After the complete addition of the diazotized amine, bubbling of SO2 was stopped and the green suspension was stirred at 0-5° C. for 3 hours. At the end of 3 hours, the suspension was diluted with water (300 mL), filtered and the solid washed three times with 50 mL of water. The product was dried at room temperature in vacuum (30 in. Hg) to give 46 g of 2-methylsulfonylbenzenesulfonyl chloride (61% yield) as a white solid. mp 135-137° C. (lit. 133-135° C.). 1H NMR (CDCl3) δ 8.3-8.6 (m, 2H), 7.87-8.02 (m, 2H), 3.41 (s, 3H). 13C NMR (CDCl3) δ 142.94, 139.24, 136.61, 135.22, 133.58, 132.13, 45.49. CIMS (m/e) 255 (M+H+, 100%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
CuCl2·2H2O
Quantity
11 g
Type
reactant
Reaction Step Five
Name
CuCl
Quantity
3.7 g
Type
catalyst
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six
Name
Quantity
365 mL
Type
solvent
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1N)(=[O:4])=[O:3].[ClH:12].N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O.Cl[Cu].CC(O)=O>[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[S:17]([Cl:12])(=[O:19])=[O:18])(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
22.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
CuCl2·2H2O
Quantity
11 g
Type
reactant
Smiles
Name
CuCl
Quantity
3.7 g
Type
catalyst
Smiles
Cl[Cu]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
365 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0-5° C
STIRRING
Type
STIRRING
Details
the resulting solution was stirred for 30 minutes at 0-5° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
Sulfur dioxide was bubbled through the suspension for an additional 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
the diazotized amine was added portionwise
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
between 0-5° C
CUSTOM
Type
CUSTOM
Details
Sulfur dioxide was bubbled in continuously until the diazotized amine
ADDITION
Type
ADDITION
Details
was added completely
ADDITION
Type
ADDITION
Details
After the complete addition of the diazotized amine
CUSTOM
Type
CUSTOM
Details
bubbling of SO2
STIRRING
Type
STIRRING
Details
the green suspension was stirred at 0-5° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
At the end of 3 hours, the suspension was diluted with water (300 mL)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed three times with 50 mL of water
CUSTOM
Type
CUSTOM
Details
The product was dried at room temperature in vacuum (30 in. Hg)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.